![molecular formula C17H19NO5 B5292590 dimethyl 4-(3-methoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5292590.png)
dimethyl 4-(3-methoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Dimethyl 4-(3-methoxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, commonly known as MDP-2-P, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyridine derivatives and is synthesized through a complex process involving various chemical reactions.
Mechanism of Action
The mechanism of action of MDP-2-P involves the inhibition of various enzymes and receptors that are involved in the development of diseases. For example, the compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the development of Alzheimer's disease. It has also been found to interact with the dopamine receptor, which makes it a potential candidate for the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
MDP-2-P has been found to exhibit various biochemical and physiological effects. For example, the compound has been shown to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. It has also been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of MDP-2-P is its potent activity against various diseases. The compound has been found to exhibit significant activity against cancer, Alzheimer's disease, and Parkinson's disease. However, one of the limitations of MDP-2-P is its complex synthesis process, which makes it difficult to obtain in large quantities.
Future Directions
There are several future directions for the research on MDP-2-P. One of the potential directions is to study the compound's activity against other diseases, such as diabetes and cardiovascular diseases. Another potential direction is to develop more efficient synthesis methods for the compound, which would make it more accessible for research purposes. Additionally, the compound's mechanism of action needs to be further elucidated to understand its full potential in the treatment of various diseases.
Synthesis Methods
The synthesis of MDP-2-P involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate, followed by a series of chemical reactions involving the use of reagents such as sodium ethoxide, dimethyl sulfate, and sodium borohydride. The final step involves the hydrolysis of the resulting product to obtain MDP-2-P in its pure form.
Scientific Research Applications
MDP-2-P has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the development of Alzheimer's disease. It has also been found to exhibit potent antioxidant activity, which makes it a potential candidate for the treatment of Parkinson's disease.
properties
IUPAC Name |
dimethyl 4-(3-methoxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-18-9-13(16(19)22-3)15(14(10-18)17(20)23-4)11-6-5-7-12(8-11)21-2/h5-10,15H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AILPOBWWJOQJFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxy-phenyl)-1-methyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid dimethyl ester |
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